Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Overview
Description
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is an organic compound with the molecular formula C50H66O8 and a molecular weight of 795.05 g/mol . It is commonly used as a stabilizer in polymers due to its high resistance to hydrolysis and high temperatures . The compound is also known for its antioxidant properties, which help in preventing the degradation of materials.
Mechanism of Action
Mode of Action
It is known that the compound is used in the stabilization of polymers due to its resistance to hydrolysis and high temperatures .
Biochemical Pathways
The biochemical pathways affected by Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] are currently unknown . Its role in polymer stabilization suggests that it may interact with biochemical pathways related to polymer degradation, but this requires further investigation.
Pharmacokinetics
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] has a very limited water solubility and a high Log Pow of 13.66, suggesting that it is highly lipophilic . Despite these properties and its large molecular weight of 795 g/mol, systemic absorption of the compound is possible .
Result of Action
Its known role in polymer stabilization suggests that it may prevent the degradation of polymers under conditions of high temperature and hydrolysis .
Action Environment
The action of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is influenced by environmental factors such as temperature and the presence of water. It is resistant to hydrolysis and high temperatures, suggesting that it remains stable and effective under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] typically involves the esterification of 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid with ethylene glycol . The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction mixture is then purified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects on biological systems.
Medicine: Explored for its potential use in drug formulations due to its stability and antioxidant properties.
Industry: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in polymers and food preservation.
Butylated hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in various applications.
Irganox 1010: A high-performance antioxidant used in plastics and other materials.
Uniqueness
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] stands out due to its high resistance to hydrolysis and high temperatures, making it particularly suitable for applications requiring long-term stability and durability .
Properties
IUPAC Name |
2-[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoyloxy]ethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXNCPELQZFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052006 | |
Record name | 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32509-66-3 | |
Record name | Ethylene glycol bis[3,3-bis(3′-tert-butyl-4′-hydroxyphenyl)butyrate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32509-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 3,3-bis(3-tert-butyl-4- hydroxyphenyl)ethylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032509663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRIC ACID, 3,3-BIS(3-TERT-BUTYL-4- HYDROXYPHENYL)ETHYLENE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IRE6XVP1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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